

2-Methoxy-6-methylaniline molecular weight and formula

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Compound of Interest

Compound Name: 2-Methoxy-6-methylaniline

Cat. No.: B1630886

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Technical Guide: 2-Methoxy-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for **2-Methoxy-6-methylaniline**, a key intermediate in the development of pharmaceuticals and other specialty chemicals.

Core Molecular Data

2-Methoxy-6-methylaniline, also known as 6-Methyl-o-anisidine, is an aromatic amine with the chemical formula $C_8H_{11}NO$.^{[1][2][3]} Its molecular structure and properties make it a versatile building block in organic synthesis.

Property	Value	Source
Molecular Formula	C8H11NO	[1][2][3]
Molecular Weight	137.18 g/mol	[1][3]
CAS Number	50868-73-0	[2]
Appearance	Low melting point solid or liquid	[1]
Melting Point	26-29 °C	[1]
Boiling Point	62 °C / 0.15 mmHg	[1]
Synonyms	6-Methyl-o-anisidine, 2-Amino-1-methoxy-3-methylbenzene	[1]

Synthesis Protocol

A common method for the synthesis of **2-Methoxy-6-methylaniline** is through the reduction of 3-methyl-2-nitroanisole. The following experimental protocol outlines this procedure.

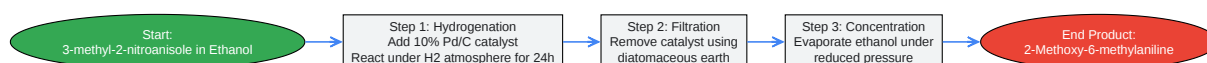
General Procedure for the synthesis of **2-methoxy-6-methylaniline** from 3-methyl-2-nitroanisole:

- Step 1: Dissolution 1-methoxy-3-methyl-2-nitrobenzene (25 g, 149.7 mmol) is dissolved in ethanol (100 ml).
- Step 2: Hydrogenation 10% palladium on carbon (Pd/C) catalyst (2.5 g) is added to the solution. The reaction mixture is then subjected to hydrogenation at room temperature for 24 hours.
- Step 3: Catalyst Removal Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth.
- Step 4: Concentration The filtrate is concentrated under reduced pressure to yield the final product, **2-Methoxy-6-methylaniline**. This procedure has been reported to yield approximately 20.02 g (97% yield) of the desired compound. The structure of the resulting

intermediate can be confirmed by CI-MS, with an expected molecular ion peak of 138 ($[M + H]^+$).

Experimental Workflow

The synthesis of **2-Methoxy-6-methylaniline** can be visualized as a straightforward workflow involving reduction of the nitro group of the precursor molecule.



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Caption: Synthesis workflow for **2-Methoxy-6-methylaniline**.

Role in Drug Development and Signaling Pathways

2-Methoxy-6-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.^[1] While this compound is a precursor to bioactive molecules, specific signaling pathways directly modulated by **2-Methoxy-6-methylaniline** or its immediate derivatives are not extensively documented in publicly available literature.

However, research on structurally related aniline derivatives provides insights into potential biological targets. For instance, various anilinoquinazoline and anilinoquinoline derivatives, which can be synthesized from substituted anilines, have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[4] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their inhibition is a common strategy in cancer therapy.^[4] Furthermore, other aniline derivatives have been investigated as Mer/c-Met dual inhibitors, which are also important targets in oncology.

While these examples suggest that downstream products of **2-Methoxy-6-methylaniline** could potentially interact with kinase signaling pathways, further research is required to elucidate the

specific mechanisms of action and biological targets of its direct derivatives.

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